molecular formula C10H8N2O2 B13727311 3-(3-Pyridyl)-1H-pyrrole-2-carboxylic Acid

3-(3-Pyridyl)-1H-pyrrole-2-carboxylic Acid

Katalognummer: B13727311
Molekulargewicht: 188.18 g/mol
InChI-Schlüssel: KPANZADLMOXXFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Pyridyl)-1H-pyrrole-2-carboxylic Acid is an organic compound that features a pyridine ring fused to a pyrrole ring with a carboxylic acid group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Pyridyl)-1H-pyrrole-2-carboxylic Acid can be achieved through several methods. One common approach involves the reaction of 3-bromopyridine with a suitable pyrrole derivative under conditions that facilitate the formation of the desired product. This typically involves the use of a palladium catalyst and a base in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Pyridyl)-1H-pyrrole-2-carboxylic Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3-Pyridyl)-1H-pyrrole-2-carboxylic Acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as conductive polymers and sensors

Wirkmechanismus

The mechanism of action of 3-(3-Pyridyl)-1H-pyrrole-2-carboxylic Acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. Additionally, the compound may interact with cellular receptors, modulating signaling pathways and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(3-Pyridyl)acrylic Acid: Similar in structure but with an acrylic acid group instead of a pyrrole ring.

    3-Pyridylacetic Acid: Contains a pyridine ring with an acetic acid group.

    3-Pyridinemethanol: Features a pyridine ring with a methanol group.

Uniqueness

3-(3-Pyridyl)-1H-pyrrole-2-carboxylic Acid is unique due to the presence of both a pyridine and a pyrrole ring in its structure. This dual-ring system provides distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C10H8N2O2

Molekulargewicht

188.18 g/mol

IUPAC-Name

3-pyridin-3-yl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C10H8N2O2/c13-10(14)9-8(3-5-12-9)7-2-1-4-11-6-7/h1-6,12H,(H,13,14)

InChI-Schlüssel

KPANZADLMOXXFG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)C2=C(NC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.